

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of GDC-0575 Hydrochloride

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Compound of Interest

Compound Name: GDC0575 hydrochloride

Cat. No.: B607620

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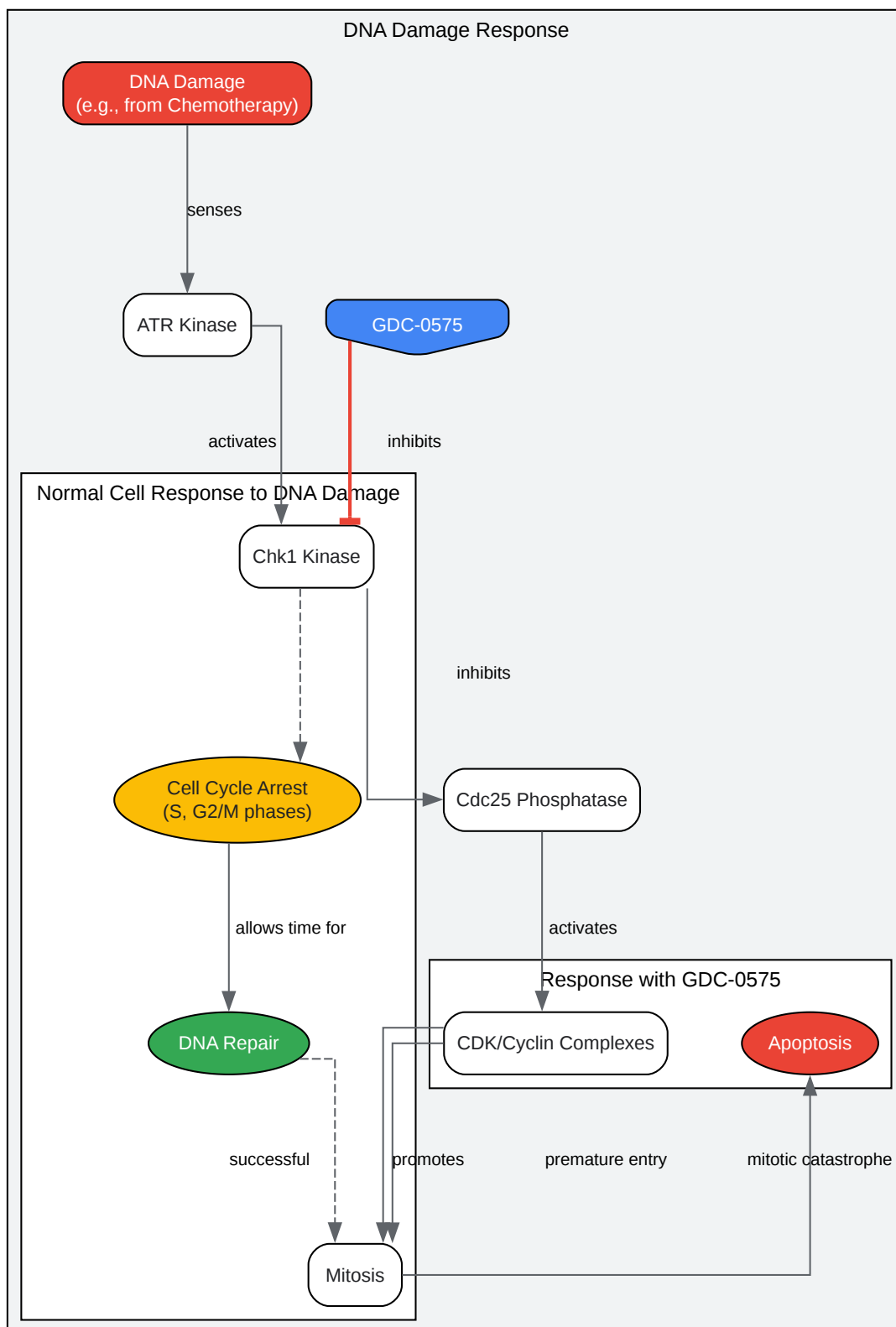
Abstract

GDC-0575 hydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).^{[1][2][3][4]} Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. By inhibiting Chk1, GDC-0575 abrogates DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging chemotherapeutic agents.^{[5][6]} This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of GDC-0575, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

GDC-0575 targets the ATP-binding site of Chk1, preventing the phosphorylation of its downstream substrates.^[6] In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting Chk1, GDC-0575 prevents the inactivation of Cdc25, leading to premature mitotic entry without proper DNA repair, resulting in cell death.^[6] This mechanism of action makes GDC-0575 a promising agent for sensitizing tumors to chemotherapy.

Signaling Pathway



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Caption: Mechanism of Action of GDC-0575 in the DNA Damage Response Pathway.

Pharmacokinetics

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for GDC-0575 is limited in the public domain.

However, studies in mouse models have informed dosing for efficacy studies.

Clinical Pharmacokinetics

A Phase I clinical trial (NCT01564251) in patients with refractory solid tumors provided the following pharmacokinetic parameters for GDC-0575.[\[5\]](#)

Parameter	Value	Population	Dosing
Tmax (Time to Maximum Concentration)	~2 hours	Patients with refractory solid tumors	Oral administration
t1/2 (Half-life)	~23 hours	Patients with refractory solid tumors	Oral administration
Drug-Drug Interaction	No pharmacokinetic drug-drug interaction was observed with gemcitabine. [5]	Patients with refractory solid tumors	GDC-0575 in combination with gemcitabine

Pharmacodynamics

Preclinical Pharmacodynamics

GDC-0575 has demonstrated potent and selective inhibition of Chk1 in preclinical studies.

Parameter	Value	Assay
IC50 (Chk1)	1.2 nM [1]	Enzyme Assay

In Vitro Studies: GDC-0575 has been shown to abrogate DNA damage-induced S and G2-M checkpoints, increase DNA double-strand breaks, and induce apoptosis in various cancer cell lines.[1] It has also demonstrated synergistic or additive effects when combined with chemotherapeutic agents like gemcitabine.[1]

In Vivo Studies (Xenograft Models): In mouse xenograft models, GDC-0575 has been shown to cause tumor shrinkage and growth delay.[3][5] Efficacy has been observed at oral doses of 25 mg/kg and 50 mg/kg.[1]

Clinical Pharmacodynamics

The Phase I clinical trial (NCT01564251) also provided insights into the pharmacodynamic effects of GDC-0575 in patients.

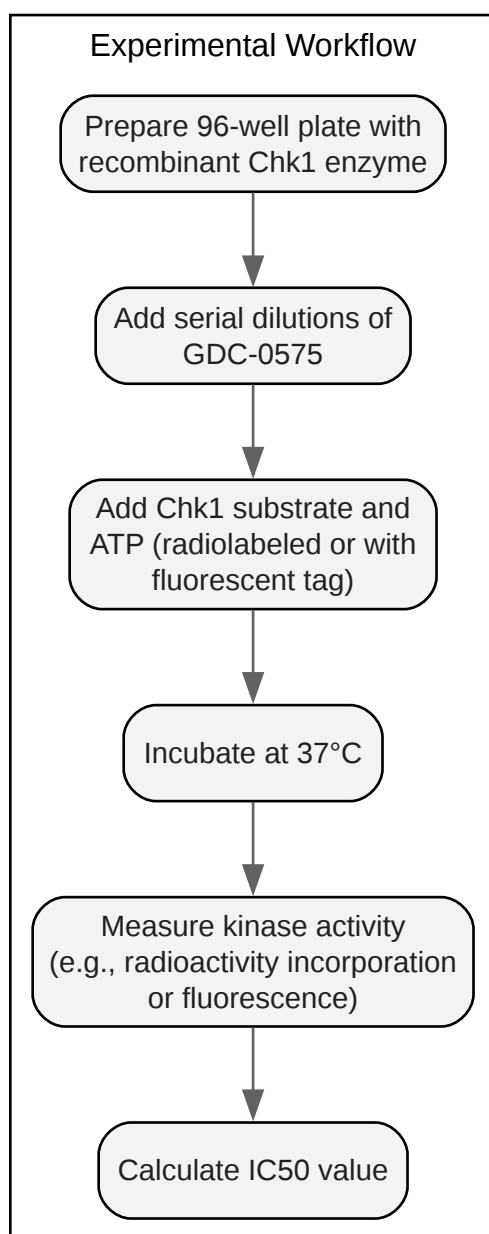
Biomarker Modulation: Pharmacodynamic data from the trial were consistent with GDC-0575's mechanism of action, showing inhibition of gemcitabine-induced expression of phosphorylated CDK1/2 (pCDK1/2).[5]

Antitumor Activity: In the combination arm with gemcitabine, four confirmed partial responses were observed in patients with refractory solid tumors. Notably, three of these responses occurred in patients with tumors harboring a TP53 mutation.[5]

Experimental Protocols

Chk1 Enzyme Assay (IC50 Determination)

While the specific protocol for the 1.2 nM IC50 value is not publicly detailed, a general protocol for such an assay would involve:



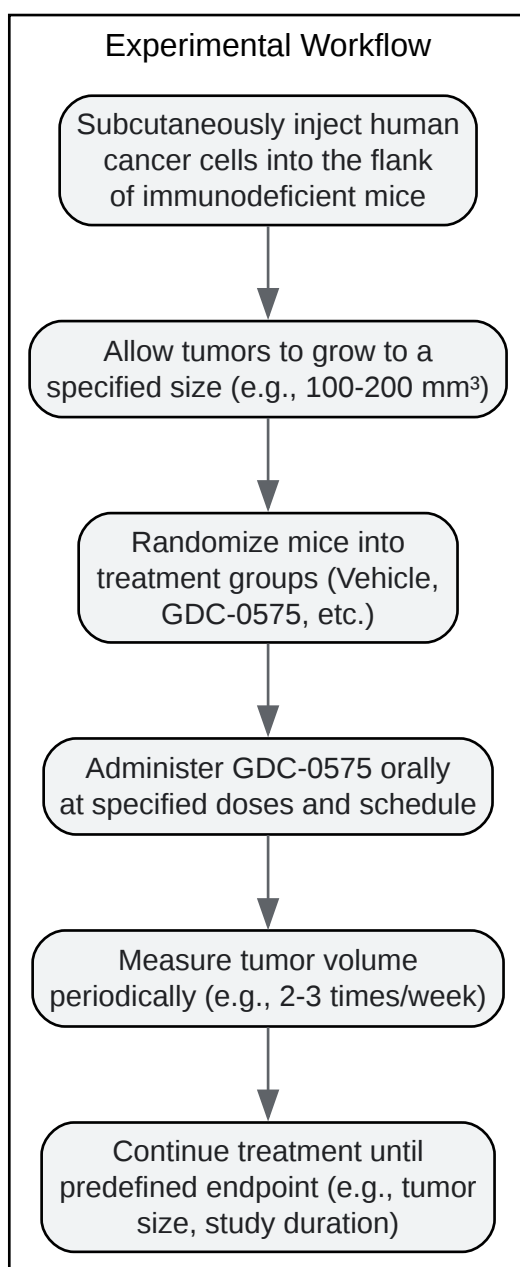
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Caption: General workflow for a Chk1 enzyme inhibition assay.

Xenograft Tumor Model

The following is a representative protocol for a xenograft study based on available information:

[1]

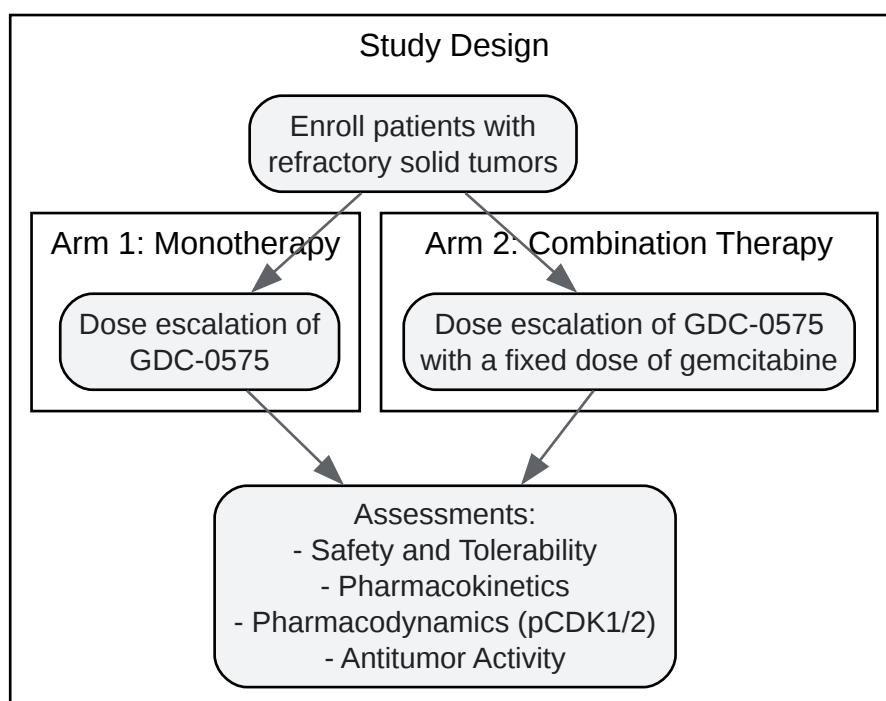


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Caption: General workflow for a preclinical xenograft study.

Phase I Clinical Trial (NCT01564251) Design

This was an open-label, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors.[5]



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Caption: High-level design of the Phase I clinical trial for GDC-0575.

Conclusion

GDC-0575 hydrochloride is a potent and selective Chk1 inhibitor with a clear mechanism of action that leads to the sensitization of cancer cells to DNA-damaging agents. Preclinical studies have demonstrated its ability to inhibit Chk1, abrogate cell cycle checkpoints, and induce tumor growth delay in xenograft models. The Phase I clinical trial provided initial evidence of its safety, tolerability, and preliminary antitumor activity in combination with gemcitabine, along with key pharmacokinetic and pharmacodynamic insights. Further clinical development will be necessary to fully elucidate the therapeutic potential of GDC-0575 in various cancer types.

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